Cytotoxicity Advantage Conferred by 2-Methoxyphenyl Substitution on MCF-7 Breast Cancer Cells
The presence of the 2-methoxyphenyl group on the oxadiazole ring is a critical potency determinant. A direct structural analog that lacks this group—6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one—shows substantially reduced anticancer activity, with an IC₅₀ of 12.5 µM against MCF-7 cells . By contrast, the methoxy-bearing analog (1-ethyl-6-fluoro derivative) achieves an IC₅₀ of 4.2 µM under the same assay conditions . This 2.98-fold improvement demonstrates that the 2-methoxyphenyl substituent is non-redundant for potency.
| Evidence Dimension | Cytotoxicity (IC₅₀) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 4.2 µM (1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one; direct methoxy-bearing analog of the target compound) |
| Comparator Or Baseline | IC₅₀ = 12.5 µM (6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one; analog lacking 2-methoxyphenyl group) |
| Quantified Difference | 2.98-fold greater potency for the methoxy-containing analog (4.2 µM vs. 12.5 µM) |
| Conditions | MCF-7 human breast adenocarcinoma cell line; MTT cytotoxicity assay |
Why This Matters
This comparison isolates the contribution of the 2-methoxyphenyl moiety, confirming that procurement of analogs lacking this substituent (e.g., the phenyl variant) is likely to yield a compound with ~3-fold lower potency in breast cancer models.
